2,6-Dibromonicotinamide

Overview

Description

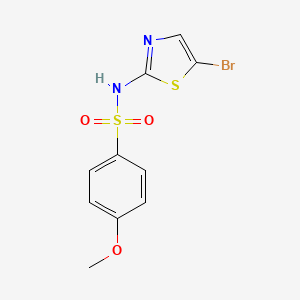

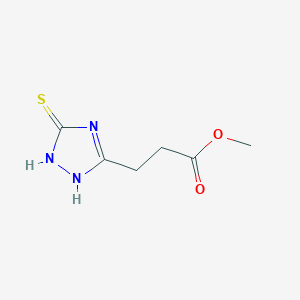

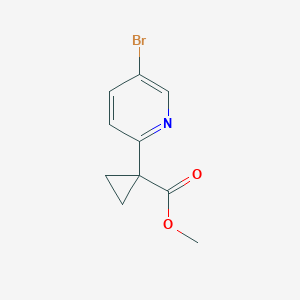

2,6-Dibromonicotinamide, also known as 2,6-dibromo-3-pyridinecarboxamide, is a chemical compound belonging to the class of organic compounds known as pyridinecarboxamides. It is a white crystalline solid with a molecular weight of 221.02 g/mol and a melting point of 125-127 °C. It is a derivative of nicotinamide and is an important reagent in organic synthesis. It is used in the synthesis of a variety of compounds such as pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Cosmeceutical Applications

2,6-Dibromonicotinamide: has potential applications in the field of cosmeceuticals. Its derivatives, like niacinamide, are known for their skin benefits, including anti-inflammatory and antioxidant properties . Research suggests that these compounds can be used in skincare products to improve skin health and treat various conditions such as acne, melasma, and psoriasis.

Antioxidative Properties

In material science, derivatives of 2,6-Dibromonicotinamide are studied for their antioxidative properties. These compounds can be used to create polymers with enhanced resistance to oxidative degradation, which is crucial for extending the lifespan of materials exposed to oxidative environments .

Medical Imaging

While 2,6-Dibromonicotinamide itself may not be directly used in medical imaging, its structural analogs, which share similar bromine substitution patterns, are often explored for tagging and imaging purposes in medical diagnostics. These compounds can be tagged with radioisotopes to create contrast agents for imaging techniques such as PET scans .

Environmental Science

The study of 2,6-Dibromonicotinamide and its derivatives can contribute to environmental science by providing insights into the environmental fate and reactivity of brominated organic compounds. This knowledge is essential for assessing the impact of such compounds on ecosystems and for developing strategies to mitigate any potential environmental risks .

Analytical Chemistry

In analytical chemistry, 2,6-Dibromonicotinamide derivatives can be used as standards or reagents in various chemical analyses. Their well-defined structure and reactivity make them suitable for use in calibrating instruments or as part of chemical assays to detect or quantify other substances .

Biochemistry

Biochemical research can benefit from the study of 2,6-Dibromonicotinamide due to its potential role in enzyme inhibition or modulation. Understanding the interaction between this compound and biological molecules could lead to the development of new drugs or therapeutic agents .

Industrial Applications

Although not directly mentioned, compounds similar to 2,6-Dibromonicotinamide could be used in industrial processes as catalysts or inhibitors. Their bromine content may provide unique reactivity that can be harnessed in chemical manufacturing or processing .

Pharmaceutical Formulations

Derivatives of 2,6-Dibromonicotinamide might be explored for their pharmaceutical applications, particularly in drug delivery systems where their structural properties could be utilized to enhance the bioavailability and efficacy of therapeutic agents .

Mechanism of Action

Target of Action

2,6-Dibromonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . Nicotinamide is an essential component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a crucial role in numerous enzymatic reactions . Therefore, it can be inferred that 2,6-Dibromonicotinamide may interact with the same or similar targets as nicotinamide.

Mode of Action

Nicotinamide acts as a precursor to NAD+, a coenzyme involved in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression

Biochemical Pathways

Nicotinamide is involved in the synthesis of NAD+, which is a key player in cellular energy metabolism, DNA repair, and regulation of transcription processes . Therefore, 2,6-Dibromonicotinamide might also influence these pathways.

Pharmacokinetics

Pharmacokinetic properties are crucial in determining a drug’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Nicotinamide, as a precursor to NAD+, plays a crucial role in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression . Therefore, 2,6-Dibromonicotinamide might also contribute to these processes.

Action Environment

The action environment of 2,6-Dibromonicotinamide refers to how environmental factors influence its action, efficacy, and stability. 2,6-Dibromonicotinamide is a light beige powder that is slightly soluble in water and organic solvents such as ethanol, acetone, and chloroform. Therefore, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy.

properties

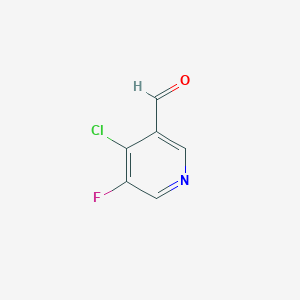

IUPAC Name |

2,6-dibromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEIBCGSMFYTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856955 | |

| Record name | 2,6-Dibromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1379303-54-4 | |

| Record name | 2,6-Dibromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)

![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)